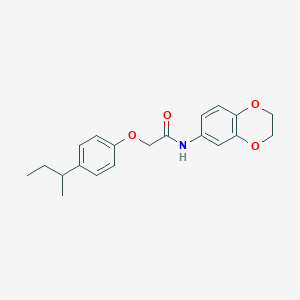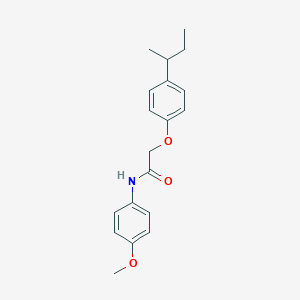
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide, also known as BRD0705, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide exerts its effects through the inhibition of the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in various disease models.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are likely due to the downregulation of target genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. Additionally, the synthesis method for N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been optimized to yield a high purity and high yield of the final product. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders or viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide could lead to the discovery of novel therapeutics.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the final product. This method has been optimized to yield a high purity and high yield of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the inhibition of the bromodomain and extraterminal (BET) family of proteins. In inflammation, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C15H15BrN2O3 |
|---|---|
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-9-13(16)4-5-14(17-9)18-15(19)10-6-11(20-2)8-12(7-10)21-3/h4-8H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
WIBUKSRJZKQNTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)


![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)







![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)